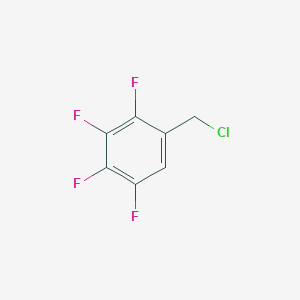

Chlorure de 2,3,4,5-tétrafluorobenzyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,5-Tetrafluorobenzyl chloride is a fluorinated organic compound with the molecular formula C7H3ClF4. It is a derivative of benzyl chloride where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Applications De Recherche Scientifique

2,3,4,5-Tetrafluorobenzyl chloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds.

Biology: The compound is employed in the modification of biomolecules to study their interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2,3,4,5-Tetrafluorobenzyl chloride typically involves the chlorination of 2,3,4,5-tetrafluorotoluene. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction proceeds as follows:

C7H3F4CH3+SOCl2→C7H3F4CH2Cl+SO2+HCl

Industrial Production Methods: Industrial production of 2,3,4,5-Tetrafluorobenzyl chloride involves similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4,5-Tetrafluorobenzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The compound can be oxidized to form 2,3,4,5-tetrafluorobenzaldehyde or 2,3,4,5-tetrafluorobenzoic acid.

Reduction: Reduction reactions can convert the compound to 2,3,4,5-tetrafluorotoluene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed:

Nucleophilic Substitution: Products include 2,3,4,5-tetrafluorobenzyl azide, 2,3,4,5-tetrafluorobenzyl thiocyanate, and 2,3,4,5-tetrafluorobenzyl alcohol.

Oxidation: Major products are 2,3,4,5-tetrafluorobenzaldehyde and 2,3,4,5-tetrafluorobenzoic acid.

Reduction: The primary product is 2,3,4,5-tetrafluorotoluene

Mécanisme D'action

The mechanism of action of 2,3,4,5-Tetrafluorobenzyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the benzyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce the tetrafluorobenzyl group into target molecules .

Comparaison Avec Des Composés Similaires

- 2,3,4,5-Tetrafluorobenzoyl chloride

- 2,3,4,5,6-Pentafluorobenzyl chloride

- 2,3,4,5-Tetrafluorotoluene

Comparison: 2,3,4,5-Tetrafluorobenzyl chloride is unique due to its specific substitution pattern and reactivity. Compared to 2,3,4,5,6-pentafluorobenzyl chloride, it has one less fluorine atom, which affects its reactivity and the types of reactions it undergoes. The presence of the benzyl chloride moiety makes it more reactive towards nucleophiles compared to 2,3,4,5-tetrafluorotoluene, which lacks the chloromethyl group .

Activité Biologique

2,3,4,5-Tetrafluorobenzyl chloride (TFBC) is a fluorinated aromatic compound that has garnered attention for its diverse biological activities. This article explores the compound's properties, synthesis, and biological implications based on current research findings.

- Molecular Formula : C₇HClF₄O

- Molecular Weight : 212.53 g/mol

- Density : 1.6 g/cm³

- Boiling Point : 174.4 °C

- Flash Point : 90 °C

- CAS Number : 94695-48-4

Synthesis

TFBC can be synthesized through various chemical reactions, including nucleophilic substitution and acylation processes. The synthesis typically involves starting materials that contain fluorinated groups and can be modified to yield derivatives with enhanced biological activity.

Biological Activities

The biological activities of TFBC are primarily attributed to its ability to interact with various biological targets. Key activities include:

- Antimicrobial Activity : TFBC has shown potential as an antibacterial agent, particularly against Gram-positive bacteria. Its efficacy is linked to the presence of fluorine atoms, which enhance the lipophilicity and membrane penetration of the compound .

- Pharmaceutical Applications : Research indicates that derivatives of TFBC may be effective in treating conditions such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis due to their neuroprotective properties .

- Enzyme Inhibition : TFBC has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug design .

Case Studies

- Antibacterial Efficacy : A study demonstrated that TFBC exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics, indicating its potential as a novel antibacterial agent .

- Neuroprotective Effects : In a model of neurodegeneration, TFBC derivatives were shown to reduce oxidative stress and improve neuronal survival rates. This suggests that fluorinated compounds may play a role in developing treatments for neurodegenerative diseases .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of TFBC:

Propriétés

IUPAC Name |

1-(chloromethyl)-2,3,4,5-tetrafluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSKKLFYHHQKFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590731 |

Source

|

| Record name | 1-(Chloromethyl)-2,3,4,5-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21622-18-4 |

Source

|

| Record name | 1-(Chloromethyl)-2,3,4,5-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.